4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine
Overview
Description
4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include various chlorinating agents, methoxybenzoyl chloride, and piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxybenzoyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds .
Scientific Research Applications
4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and receptors, leading to downstream effects such as reduced inflammation and neuroprotection. The compound may interact with proteins involved in the NF-kB inflammatory pathway and endoplasmic reticulum stress response .
Comparison with Similar Compounds
Similar Compounds
Triazole-pyrimidine hybrids: These compounds share a similar pyrimidine core and have been studied for their neuroprotective and anti-inflammatory properties.
Imidazo[1,2-a]pyrimidines: Known for their wide range of applications in medicinal chemistry.
Piperazine derivatives: These compounds exhibit various biological activities, including antiviral and antimicrobial effects.
Uniqueness
4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-15-13-19(24-21(23-15)27-7-3-4-8-27)25-9-11-26(12-10-25)20(28)17-14-16(22)5-6-18(17)29-2/h5-6,13-14H,3-4,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAZXQLYIVSZCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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